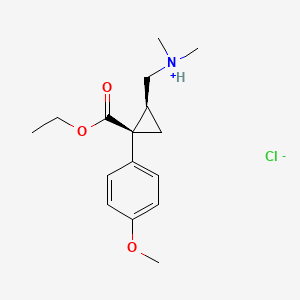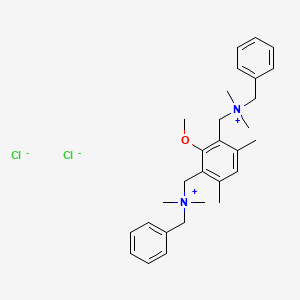![molecular formula C23H14O6Rb2 B13780756 Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate] CAS No. 68226-94-8](/img/structure/B13780756.png)
Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] is a chemical compound with the molecular formula C23H14O6Rb2. It is a derivative of naphthoic acid and contains rubidium ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] typically involves the reaction of 4,4’-methylenebis[3-hydroxy-2-naphthoic acid] with rubidium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the dirubidium salt .
Industrial Production Methods
Industrial production of dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to achieve high yield and purity. The product is then purified through crystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
Dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit certain enzymes and receptors, leading to various biological effects. For example, it may induce the internalization of GPR35 and activate ERK1/2 pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium embonate: A similar compound with sodium ions instead of rubidium.
Sodium pamoate: Another related compound with sodium ions and similar structural features.
Uniqueness
Dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] is unique due to the presence of rubidium ions, which can impart distinct chemical and biological properties compared to its sodium counterparts. This uniqueness makes it a valuable compound for specific research and industrial applications .
Propriétés
Numéro CAS |
68226-94-8 |
|---|---|
Formule moléculaire |
C23H14O6Rb2 |
Poids moléculaire |
557.3 g/mol |
Nom IUPAC |
3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;rubidium(1+) |
InChI |
InChI=1S/C23H16O6.2Rb/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2 |
Clé InChI |
ZEVADHLYTIQGRA-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.[Rb+].[Rb+] |
Numéros CAS associés |
130-85-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


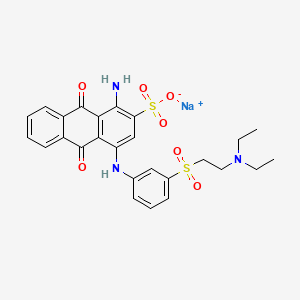
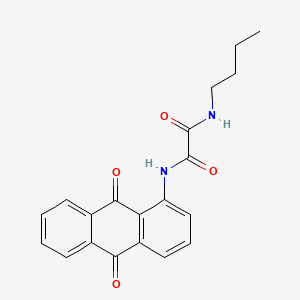
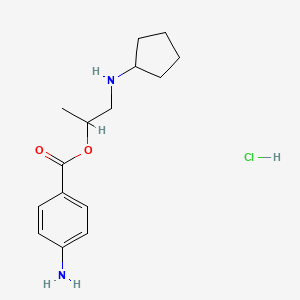
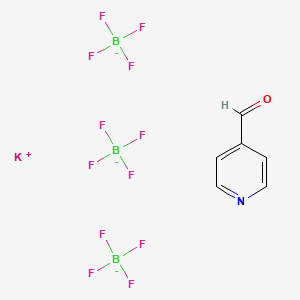
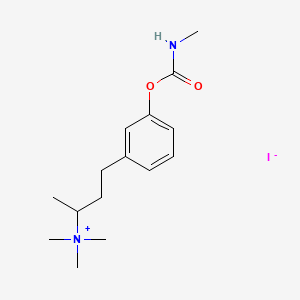
![calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13780698.png)
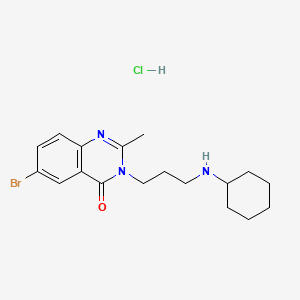
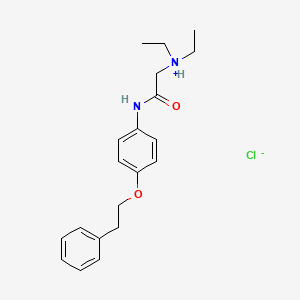
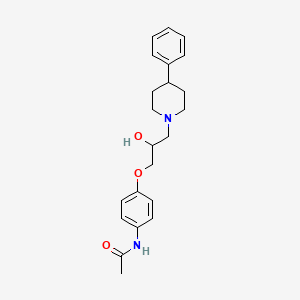

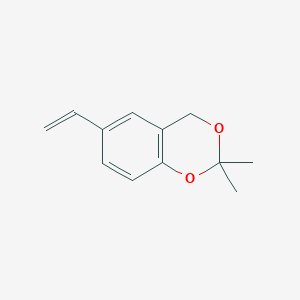
![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
